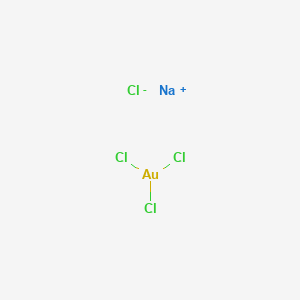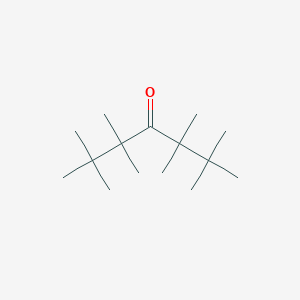
sodium;trichlorogold;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;trichlorogold;chloride, also known as sodium tetrachloroaurate(III), is an inorganic compound with the chemical formula NaAuCl₄. It is composed of sodium ions (Na⁺) and tetrachloroaurate(III) ions (AuCl₄⁻). This compound exists in both anhydrous and dihydrate forms and appears as a golden-orange solid at room temperature . Sodium tetrachloroaurate(III) is widely used in various chemical processes and industrial applications due to its unique properties and reactivity.
Preparation Methods
The conventional method of preparing sodium tetrachloroaurate(III) involves the reaction of tetrachloroauric acid with sodium chloride or sodium carbonate. The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate(III) . The reactions are as follows:
- H[AuCl₄] + NaCl → Na[AuCl₄] + HCl
- 2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂
An alternative method involves the reaction of gold with sodium oxy-halogen salts and hydrochloric acid . This method is more efficient and scalable for industrial production.
Chemical Reactions Analysis
Sodium tetrachloroaurate(III) undergoes various types of chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ligands are replaced by other nucleophiles.
Oxidation: It can act as an oxidizing agent in certain reactions.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and specific temperature and pH conditions. Major products formed from these reactions include metallic gold, substituted gold complexes, and oxidized products .
Scientific Research Applications
Sodium tetrachloroaurate(III) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sodium tetrachloroaurate(III) exerts its effects involves the interaction of the tetrachloroaurate(III) ions with target molecules. In catalytic reactions, the gold(III) center facilitates the activation of substrates, leading to the formation of desired products. In biological applications, gold nanoparticles interact with cellular components, leading to therapeutic effects such as the destruction of cancer cells through photothermal therapy .
Comparison with Similar Compounds
Sodium tetrachloroaurate(III) can be compared with other similar compounds such as:
Gold(III) chloride (AuCl₃): Similar in composition but differs in its reactivity and applications.
Tetrachloroauric acid (H[AuCl₄]): Used as a precursor in the synthesis of sodium tetrachloroaurate(III) and has similar applications.
Sodium aurothiomalate: Used in medicine for its immunosuppressive effects, differing significantly in its applications and mechanism of action.
Sodium tetrachloroaurate(III) is unique due to its versatility in various chemical reactions and its wide range of applications in different fields.
Properties
IUPAC Name |
sodium;trichlorogold;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWAPCEBHEFOV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-].Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Na+].[Cl-].Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)


![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)










